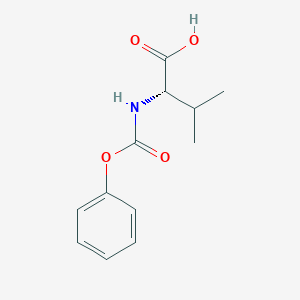

N-Phenoxycarbonyl-L-valine

描述

N-Phenoxycarbonyl-L-valine: is an amino acid derivative widely utilized in organic chemistry and biochemistry. It is primarily used as a protecting group for the amino group of L-valine during peptide synthesis . This compound is known for its stability and ease of removal, making it a valuable tool in the synthesis of complex peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions: N-Phenoxycarbonyl-L-valine can be synthesized through the reaction of L-valine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Types of Reactions:

Substitution Reactions: N-Phenoxycarbonyl-L-valine undergoes nucleophilic substitution reactions where the phenoxycarbonyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-valine and phenol.

Common Reagents and Conditions:

Substitution Reactions: Reagents like piperidine or other amines are commonly used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

Substitution Reactions: The major products are substituted valine derivatives.

Hydrolysis: The major products are L-valine and phenol.

科学研究应用

Chemical and Structural Properties

N-Phenoxycarbonyl-L-valine is characterized by the molecular formula and features a phenoxycarbonylamino group. This structural uniqueness contributes to its utility as a building block for more complex organic molecules, enhancing its relevance in peptide synthesis and pharmaceutical development . The compound's ability to interact with biological macromolecules, such as proteins and enzymes, is pivotal for its applications in therapeutic contexts.

Synthesis of this compound

The synthesis of NPC-Val typically involves the reaction of 3-methyl-2-aminobutyric acid with phenyl chloroformate, using a base like triethylamine to facilitate the formation of the phenoxycarbonylamino group. This reaction is generally conducted at low temperatures (0-5°C) to maintain the stability of intermediates. The synthetic route can be scaled for industrial applications, optimizing yield and purity through controlled conditions.

Peptide Synthesis

NPC-Val is widely used in peptide synthesis due to its ability to enhance drug stability and bioavailability. Its incorporation into peptides can improve their pharmacokinetic properties, making them more effective as therapeutic agents. The compound acts as a protecting group for amino acids, allowing for selective reactions during synthesis .

Enzyme-Substrate Interactions

The phenoxycarbonylamino group in NPC-Val plays a crucial role in binding to specific enzymes and receptors, influencing various biological pathways. Studies have focused on its interactions with enzymes involved in metabolic processes, providing insights into enzyme-substrate dynamics that are essential for drug design and development .

Medicinal Chemistry

In medicinal chemistry, NPC-Val's potential therapeutic applications are being explored extensively. Its bioactive properties suggest that it may modulate biological pathways relevant to various physiological processes. Research is ongoing to evaluate its efficacy and safety in drug formulations aimed at treating conditions like cancer and metabolic disorders .

Case Studies & Research Findings

Several studies have documented the applications of NPC-Val:

- Study on Enzyme Inhibition : A research paper demonstrated that NPC-Val effectively inhibited specific enzymes linked to cancer progression, highlighting its potential as a lead compound for anticancer drug development .

- Peptide Therapeutics : Another study showcased the successful synthesis of peptide-based therapeutics incorporating NPC-Val, which exhibited enhanced stability and activity compared to traditional peptides without this modification .

作用机制

N-Phenoxycarbonyl-L-valine acts as a protecting group by temporarily blocking the amino group of L-valine. This prevents unwanted reactions during peptide synthesis. Upon completion of the desired peptide, the protecting group is removed using a base, typically piperidine, to yield the free amino group .

相似化合物的比较

N-Benzyloxycarbonyl-L-valine: Another protecting group used in peptide synthesis, but it is less stable compared to N-Phenoxycarbonyl-L-valine.

N-Tert-Butoxycarbonyl-L-valine: Commonly used in peptide synthesis, but it requires harsher conditions for removal.

Uniqueness: this compound is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice in peptide synthesis .

生物活性

N-Phenoxycarbonyl-L-valine (NPC-Val) is a derivative of the amino acid valine, modified with a phenoxycarbonyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore the biological activity of NPC-Val, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 233.25 g/mol. The structure includes a valine backbone with a phenoxycarbonyl moiety, which enhances its stability and solubility compared to unmodified amino acids. The compound’s structural characteristics are essential for its biological activity, particularly in receptor binding and modulation.

PPARγ Activation

One significant area of research involves NPC-Val's interaction with peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a crucial regulator of adipocyte differentiation and glucose metabolism. Studies have shown that NPC-Val exhibits weak proadipogenic activity and can activate PPARγ, albeit less effectively than established agonists like rosiglitazone . This activation is linked to increased insulin-stimulated glucose uptake in adipocytes, suggesting potential applications in metabolic disorders such as type 2 diabetes.

RORγ Inverse Agonism

Another critical mechanism is NPC-Val's role as a RORγ inverse agonist. RORγ is involved in the regulation of immune responses, particularly in autoimmune disorders like psoriasis. The compound AUR101, which contains NPC-Val, has been evaluated in clinical trials for its efficacy in treating moderate-to-severe plaque psoriasis by modulating IL-17 signaling pathways . This highlights NPC-Val's potential in anti-inflammatory therapies.

Case Studies and Clinical Trials

-

PPARγ Activation Study

In a study assessing various N-substituted valine derivatives, NPC-Val was found to increase PPARγ activity approximately 2.8-fold compared to controls . This suggests its potential as a lead compound for developing more potent PPARγ agonists. -

AUR101 Phase II Trial

AUR101, which incorporates NPC-Val, underwent a Phase II clinical trial for psoriasis treatment. Results indicated that AUR101 effectively modulated inflammatory markers and showed acceptable safety profiles during initial human studies . This trial underscores the therapeutic relevance of NPC-Val derivatives in managing autoimmune conditions.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of NPC-Val compared to other compounds:

Synthesis and Derivative Development

Research into the synthesis of NPC-Val has focused on optimizing yields and enhancing its properties for further biological evaluation. Methods such as two-phase reactions have been developed to facilitate the production of N-phenoxycarbonyl amino acids, including NPC-Val . These advancements are crucial for expanding the library of derivatives that can be tested for various biological activities.

属性

IUPAC Name |

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJMEAOTIUMIBJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431202 | |

| Record name | N-Phenoxycarbonyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126147-70-4 | |

| Record name | N-Phenoxycarbonyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。